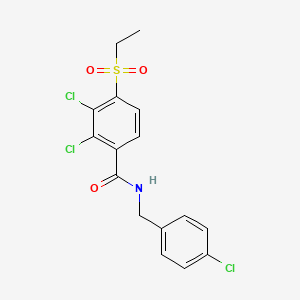

2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

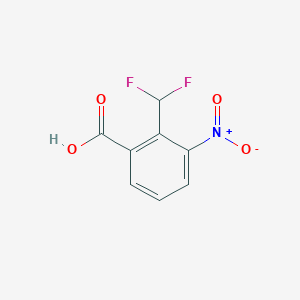

2,3-Dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide, commonly referred to as DC-EBC, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye in biological experiments. DC-EBC is a small molecule with a molecular weight of 336.77 g/mol and a melting point of 155-156 °C. It is a white crystalline solid at room temperature and is soluble in water, ethanol, and other polar solvents.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

- The compound has been utilized in the synthesis of various derivatives for biological screening. Cremlyn et al. (1989) reported the chlorosulfonation of N-Benzyl p-chloro- and 2,4-dichloro-benzamide, leading to derivatives with potential applications against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).

- Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating cardiac electrophysiological activity and potential as class III agents (Morgan et al., 1990).

Biological Evaluation and Applications

- Ghorbani‐Vaghei et al. (2016) evaluated the antibacterial and anti-oxidant activities of synthesized compounds involving the chemical structure , finding effective anti-oxidant and antibacterial functions (Ghorbani‐Vaghei et al., 2016).

- Mincione et al. (2001) investigated benzene-carboxamide derivatives, including ones similar to the compound , as inhibitors of carbonic anhydrase isozymes for potential application in treating glaucoma (Mincione et al., 2001).

Material Science Applications

- Saxena et al. (2003) conducted synthesis of polyamides and poly(amide–imide)s derived from aromatic compounds, which included using derivatives of the compound for the development of materials with high thermal stability (Saxena et al., 2003).

Unique Chemical Properties and Reactions

- Liu et al. (2015) explored the oxidative C-N coupling of benzylic C-H bonds with amides using compounds including the one , demonstrating efficient amination product synthesis (Liu et al., 2015).

Propiedades

IUPAC Name |

2,3-dichloro-N-[(4-chlorophenyl)methyl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3NO3S/c1-2-24(22,23)13-8-7-12(14(18)15(13)19)16(21)20-9-10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWKATIFUZFPBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)

![2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2404379.png)

![6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404380.png)

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)

![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)